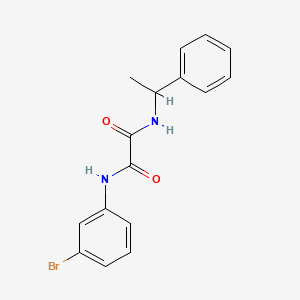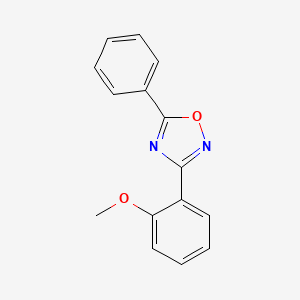![molecular formula C15H17NO3 B4927318 N-[2-(3,4-dimethylphenoxy)ethyl]-2-furamide](/img/structure/B4927318.png)
N-[2-(3,4-dimethylphenoxy)ethyl]-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3,4-dimethylphenoxy)ethyl]-2-furamide, commonly known as DMPEF, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPEF is a furan derivative that has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of DMPEF is not fully understood. However, it has been suggested that DMPEF exerts its effects by modulating the activity of enzymes and receptors involved in various cellular processes. For example, DMPEF has been shown to inhibit the activity of histone deacetylase, which plays a role in the regulation of gene expression. DMPEF has also been shown to activate the peroxisome proliferator-activated receptor, which plays a role in the regulation of lipid metabolism.
Biochemical and Physiological Effects:
DMPEF has been shown to have various biochemical and physiological effects. In vitro studies have shown that DMPEF inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. DMPEF has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In animal models, DMPEF has been shown to enhance the growth of plants by increasing the activity of enzymes involved in plant growth and development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMPEF has several advantages for lab experiments. It is a stable compound that can be easily synthesized using different methods. It has also been shown to be non-toxic at low concentrations. However, DMPEF has some limitations for lab experiments. Its solubility in water is limited, which can make it difficult to use in aqueous solutions. Its mechanism of action is not fully understood, which can make it difficult to interpret its effects.
Direcciones Futuras
There are several future directions for the study of DMPEF. One direction is to further investigate its potential use as an anticancer agent. Another direction is to investigate its potential use as an anti-inflammatory agent. In agriculture, future directions include studying its potential use as a plant growth regulator and investigating its effects on the soil microbiome. In material science, future directions include studying its potential use as a polymer additive and investigating its effects on the mechanical properties of polymers.
Conclusion:
DMPEF is a synthetic compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of DMPEF in various fields.
Métodos De Síntesis
DMPEF can be synthesized using different methods, including the reaction of 3,4-dimethylphenol with ethylene oxide, followed by the reaction of the resulting product with furfurylamine. Another method involves the reaction of 3,4-dimethylphenol with 2-chloroethyl ether, followed by the reaction of the resulting product with furfurylamine. The yield of DMPEF using these methods ranges from 50% to 70%.
Aplicaciones Científicas De Investigación
DMPEF has potential applications in various fields, including medicine, agriculture, and material science. In medicine, DMPEF has been studied for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. DMPEF has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. In agriculture, DMPEF has been studied for its potential use as a plant growth regulator, as it has been shown to enhance the growth of plants. In material science, DMPEF has been studied for its potential use as a polymer additive, as it has been shown to improve the mechanical properties of polymers.
Propiedades
IUPAC Name |
N-[2-(3,4-dimethylphenoxy)ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-11-5-6-13(10-12(11)2)18-9-7-16-15(17)14-4-3-8-19-14/h3-6,8,10H,7,9H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZSPPQJDEBDQDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCNC(=O)C2=CC=CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7022962 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[2-(4-fluorophenyl)-2-oxoethoxy]-7-methyl-4-propyl-2H-chromen-2-one](/img/structure/B4927244.png)
![2-{2-imino-3-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-1-(2-thienyl)ethanone dihydrobromide](/img/structure/B4927248.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-bicyclo[2.2.1]hept-2-ylpiperazine](/img/structure/B4927250.png)

![allyl 4-methyl-2-[(3-methylbenzoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B4927266.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(2-nitrophenyl)acetamide](/img/structure/B4927278.png)

![{1-[(2-methoxy-1-naphthyl)methyl]-2-pyrrolidinyl}methanol](/img/structure/B4927290.png)

![N-(3-{N-[(8-chloro-2-phenyl-4-quinolinyl)carbonyl]ethanehydrazonoyl}phenyl)-2,2,2-trifluoroacetamide](/img/structure/B4927299.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-[(5-methyl-2-thienyl)methyl]benzamide](/img/structure/B4927308.png)

![3-(3,4-difluorophenyl)-5-(3-methyl-2-furoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4927328.png)
